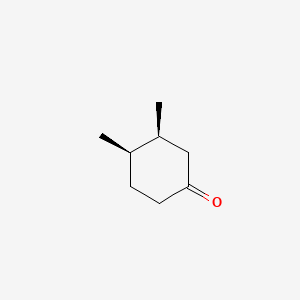
tert-Butyl (methoxycarbonyl)oxycarbamate
Übersicht
Beschreibung
tert-Butyl (methoxycarbonyl)oxycarbamate: is a chemical compound widely used in organic synthesis, particularly as a protecting group for amines. This compound is known for its stability under various reaction conditions and its ease of removal, making it a valuable tool in the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl (methoxycarbonyl)oxycarbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile. The reaction proceeds smoothly at ambient temperature, yielding the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors has been explored to enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (methoxycarbonyl)oxycarbamate primarily undergoes deprotection reactions to remove the tert-butyl group. This deprotection can be achieved using various reagents and conditions, including trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol, and oxalyl chloride in methanol .
Common Reagents and Conditions:
Trifluoroacetic acid in dichloromethane: This method is commonly used for the deprotection of this compound, providing high yields under mild conditions.
Hydrochloric acid in methanol: This approach is effective for deprotection, especially when other methods are too harsh for the substrate.
Oxalyl chloride in methanol: This reagent offers a mild and selective deprotection strategy, suitable for a variety of substrates.
Major Products Formed: The primary product formed from the deprotection of this compound is the free amine, which can then participate in further synthetic transformations .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (methoxycarbonyl)oxycarbamate is extensively used in scientific research due to its versatility and stability. Some of its key applications include:
Wirkmechanismus
The mechanism of action of tert-Butyl (methoxycarbonyl)oxycarbamate involves the formation of a stable carbamate linkage with the amine group. This linkage protects the amine from unwanted reactions during subsequent synthetic steps. The deprotection process typically involves the cleavage of the tert-butyl group, facilitated by acidic or other suitable conditions, resulting in the release of the free amine .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl carbamate
- tert-Butyl (3-oxocyclobutyl)carbamate
- tert-Butyl carbazate
Comparison: tert-Butyl (methoxycarbonyl)oxycarbamate is unique due to its specific structure, which provides a balance of stability and ease of removal. Compared to other similar compounds, it offers a more selective and mild deprotection process, making it particularly useful in the synthesis of sensitive molecules .
Eigenschaften
IUPAC Name |
methyl [(2-methylpropan-2-yl)oxycarbonylamino] carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO5/c1-7(2,3)12-5(9)8-13-6(10)11-4/h1-4H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWISEXBBCYWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-Oxa-3-azabicyclo[3.2.1]octane](/img/structure/B3256872.png)




